molecular formula C12H13N3O2S B2428411 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide CAS No. 1224166-24-8

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide

Cat. No. B2428411
CAS RN: 1224166-24-8
M. Wt: 263.32
InChI Key: LWSYEWBGQUAHSJ-UHFFFAOYSA-N
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Description

The compound “2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide” belongs to the class of organic compounds known as aryl-phenylketones . It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

A novel group of selenourea bearing a thiazole ring was designed and synthesized by the nucleophilic addition reaction of (2-amino-4-(3- chlorophenyl) thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.264 . The 1H-NMR and 13C-NMR data, along with IR and Mass spectrometry data, provide detailed information about the structure of the compound .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to different biological outcomes . The specific mode of action would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific pathways affected would depend on the particular biological activity exhibited by the compound.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, which would result in various molecular and cellular effects . The specific effects would depend on the particular biological activity exhibited by the compound.

Future Directions

Thiazoles have been an area of interest for many researchers due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities. Additionally, more detailed studies on the mechanism of action of these compounds could provide valuable insights for drug design and discovery .

properties

IUPAC Name

2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)11-9(6-10(13)16)18-12(14)15-11/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYEWBGQUAHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide

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